molecular formula C17H16N2O8 B1274295 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid CAS No. 14601-82-2

4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid

Cat. No.: B1274295
CAS No.: 14601-82-2
M. Wt: 376.3 g/mol
InChI Key: VGRYMKZWQBZCPX-UHFFFAOYSA-N
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Description

4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid is an organic compound with the molecular formula C17H16N2O8 and a molecular weight of 376.32 g/mol It is characterized by the presence of two hydroxy and two nitro groups attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid typically involves the nitration of 4,4-bis(4-hydroxyphenyl)pentanoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. large-scale synthesis would likely involve optimization of the nitration process to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of hydroxy and nitro groups suggests potential for redox reactions and hydrogen bonding interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4,4-Bis(4-hydroxyphenyl)pentanoic acid: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    4-Hydroxy-3-nitrophenylacetic acid: Contains similar functional groups but has a different backbone structure.

Uniqueness

4,4-Bis(4-hydroxy-3-nitrophenyl)pentanoic acid is unique due to the combination of hydroxy and nitro groups on a pentanoic acid backbone, which imparts distinct chemical reactivity and potential for diverse applications .

Properties

IUPAC Name

4,4-bis(4-hydroxy-3-nitrophenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O8/c1-17(7-6-16(22)23,10-2-4-14(20)12(8-10)18(24)25)11-3-5-15(21)13(9-11)19(26)27/h2-5,8-9,20-21H,6-7H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRYMKZWQBZCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)(C1=CC(=C(C=C1)O)[N+](=O)[O-])C2=CC(=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397103
Record name 4,4-bis(4-hydroxy-3-nitrophenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14601-82-2
Record name 4,4-bis(4-hydroxy-3-nitrophenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-BIS-(4-HYDROXY-3-NITROPHENYL)-VALERIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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